molecular formula C8H7BrF2O B8648529 4-(2-Bromoethoxy)-1,2-difluorobenzene

4-(2-Bromoethoxy)-1,2-difluorobenzene

Cat. No. B8648529
M. Wt: 237.04 g/mol
InChI Key: DZQUONFHNWWPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoethoxy)-1,2-difluorobenzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromoethoxy)-1,2-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoethoxy)-1,2-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

4-(2-bromoethoxy)-1,2-difluorobenzene

InChI

InChI=1S/C8H7BrF2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2

InChI Key

DZQUONFHNWWPEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCBr)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 15 g of 3,4-difluorophenol, 23.5 g of potassium carbonate and 60 cm3 of 1,2-dibromoethane in 250 cm3 of acetonitrile was stirred at a temperature in the region of 70° C. for 18 hours. After cooling to about 20° C., the reaction mixture was filtered through Celite and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue obtained was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 70-200μ; diameter 8 cm; mass 400 g), eluting with 40-60° C. petroleum ether. The fractions containing the product were combined and then concentrated to dryness under reduced pressure (2 kPa) in the region of 40° C. 15.7 g of 4-(2-bromoethoxy)-1,2-difluorobenzene were obtained in the form of an oil.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The title compound was prepared according to the experimentals described for Example 1 above from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and 3,4-difluorophenoxy-ethylbromide in 36% yield. The reagent 3,4-difluorophenoxy-ethylbromide was prepared by a similar procedure for the synthesis of 4-chloro-3-fluorophenoxy-ethylbromide in Example 4 above from 3,4-difluorophenol and 1,2-dibromoethane. EM (calc.): 336.1; MS (ESI) m/e: 337.1 (M+H)+.
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Yield
36%

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